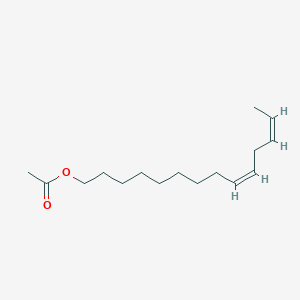

(9E,12Z)-9,12-Tetradecadien-1-ol acetate

Übersicht

Beschreibung

9E,12E-Tetradecadienyl acetate is a carboxylic ester.

Wirkmechanismus

Target of Action

The primary targets of 9,12-Tetradecadien-1-ol, acetate, (9E,12Z) are insects, specifically the Ephestia Kuehniella and Plodia Interpunctella species, as well as certain cereal pests . This compound is a key component of their pheromone systems .

Mode of Action

As a pheromone component, 9,12-Tetradecadien-1-ol, acetate, (9E,12Z) interacts with the olfactory receptors of these insects . The compound mimics the natural pheromones of these species, leading to changes in their behavior such as disruption of mating patterns .

Biochemical Pathways

It is known that the compound interacts with the olfactory system of the target insects, potentially affecting signaling pathways related to mating and other behaviors .

Result of Action

The primary result of the action of 9,12-Tetradecadien-1-ol, acetate, (9E,12Z) is the disruption of normal behaviors in the target insects, particularly those related to mating . This can lead to a reduction in the population of these pests.

Biologische Aktivität

(9E,12Z)-9,12-Tetradecadien-1-ol acetate, also known as a significant component of insect pheromones, plays a crucial role in the communication and behavior of various insect species. This compound is particularly noted for its effectiveness in attracting specific pests, making it valuable in pest management strategies. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C₁₆H₂₈O₂

- Molecular Weight : 252.392 g/mol

- Density : 0.89 g/cm³

- Boiling Point : 334.8ºC at 760 mmHg

- Flash Point : 102.3ºC

These properties indicate that the compound is a stable liquid at room temperature and has a relatively high boiling point, which is advantageous for its use in various applications.

Pheromonal Role

This compound is primarily recognized as a sex pheromone component for several lepidopteran species. It has been shown to elicit significant behavioral responses in male moths, enhancing their attraction to females during mating seasons. Studies have demonstrated that this compound is highly effective in electroantennogram (EAG) assays and field trials, indicating its potency in natural settings .

The mode of action involves the activation of specific olfactory receptors in male moths, which respond to the pheromone by triggering mating behaviors. The compound's stereochemistry (the E/Z configuration) is critical for its biological activity; variations can lead to significant differences in attractiveness .

Field Trials with Pheromone Traps

A series of field trials conducted using traps baited with this compound demonstrated its effectiveness in controlling populations of the beet armyworm moth (Spodoptera exigua). The trials showed a marked decrease in moth captures when traps were deployed with this pheromone compared to controls without it .

Comparative Studies on Isomer Activity

Research comparing different isomers of tetradecadienol acetates revealed that this compound was significantly more attractive than its Z/E counterparts. In particular, studies indicated that male moths exhibited a preference for this specific configuration during mating calls .

Biopesticide Development

The U.S. Environmental Protection Agency has classified this compound as a biochemical pesticide due to its low toxicity to non-target organisms and humans. It is utilized in products like CheckMate BAW Technical Pheromone for managing agricultural pests effectively while minimizing environmental impact .

Integrated Pest Management (IPM)

Incorporating this compound into IPM strategies allows for targeted pest control without the broad-spectrum effects of conventional pesticides. Its use helps reduce reliance on synthetic chemicals and promotes sustainable agricultural practices.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈O₂ |

| Molecular Weight | 252.392 g/mol |

| Density | 0.89 g/cm³ |

| Boiling Point | 334.8ºC |

| Flash Point | 102.3ºC |

| Primary Use | Insect pheromone |

| Biological Activity | Attracts male moths |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pest Control

One of the most significant applications of (9E,12Z)-9,12-tetradecadien-1-ol acetate is in integrated pest management (IPM) as a pheromone for attracting specific insect pests. It has been registered as a biopesticide under the EPA's guidelines, specifically targeting the beet armyworm moth (Spodoptera exigua) and other pests in agricultural settings.

Case Study: CheckMate BAW Technical Pheromone

- Product : CheckMate BAW Technical Pheromone

- Usage : This product contains 87.66% of this compound and is used for controlling beet armyworm populations.

- Environmental Impact : The EPA has determined that this pheromone can be used without causing unreasonable adverse effects to humans or the environment .

Biochemical Research Applications

This compound has also been investigated for its biochemical properties and potential therapeutic applications:

Cell Signaling and Molecular Biology

Research indicates that this compound may influence various signaling pathways within cells. It has been associated with:

- Neuronal signaling

- Immune response modulation

- Apoptosis regulation

Table 1: Biological Pathways Influenced by this compound

| Pathway | Description |

|---|---|

| Neuronal Signaling | Modulates neurotransmitter release and signaling |

| Immune Response | Potentially enhances immune cell activity |

| Apoptosis | May induce programmed cell death in certain cells |

Anti-Infection Properties

Recent studies have explored the anti-infection potential of this compound against various pathogens. Its efficacy against viral infections has garnered attention in virology research.

Table 2: Antiviral Activity of this compound

| Virus Type | Efficacy Observed |

|---|---|

| Influenza Virus | Inhibitory effects noted in vitro |

| HIV | Potential antiviral activity observed |

| Herpes Simplex Virus | Modulation of viral replication |

Eigenschaften

IUPAC Name |

tetradeca-9,12-dienyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGJZGSVLNSDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=CCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860462 | |

| Record name | Tetradeca-9,12-dien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31654-77-0 | |

| Record name | 9,12-Tetradecadien-1-ol, 1-acetate, (9E,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z,E)-tetradeca-9,12-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.